

Application Notes and Protocols for IGRP(206-214) in Preclinical Immunotherapy Studies

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Compound of Interest

Compound Name: IGRP(206-214)

Cat. No.: B12380150

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Introduction

Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) is a key autoantigen in the pathogenesis of Type 1 Diabetes (T1D). The peptide fragment **IGRP(206-214)** is an immunodominant epitope recognized by pathogenic CD8+ T cells that infiltrate the pancreatic islets and destroy insulin-producing beta cells.^{[1][2][3][4]} In preclinical research, particularly in the non-obese diabetic (NOD) mouse model, **IGRP(206-214)** is extensively utilized as a tool to study disease mechanisms and to develop antigen-specific immunotherapies aimed at inducing tolerance and preventing or reversing autoimmunity. These application notes provide an overview of the use of **IGRP(206-214)** in such studies, along with detailed experimental protocols.

Mechanism of Action in Immunotherapy

The primary goal of **IGRP(206-214)**-based immunotherapy is to modulate the autoimmune response against pancreatic β -cells. This is achieved through several mechanisms, including the induction of T-cell tolerance, the generation of regulatory T cells, and the promotion of T-cell exhaustion. Preclinical studies have explored various delivery systems to present **IGRP(206-214)** to the immune system in a tolerogenic manner. These include liposomes, nanoparticles, and DNA vaccines.^{[5][6][7][8]} The co-delivery of **IGRP(206-214)** with immunomodulatory agents, such as calcitriol, has been shown to enhance the suppressive effects on autoreactive CD8+ T cells.^{[5][7]} Another approach involves the use of peptide-MHC tetramers to induce apoptosis in **IGRP(206-214)**-specific T cells.^[1] Furthermore, continuous exposure to the IGRP

antigen has been demonstrated to boost the exhaustion of pathogenic CD8+ T cells, thereby preventing the onset of diabetes.[9][10]

Experimental Applications

IGRP(206-214) is a critical reagent in a variety of preclinical experimental settings:

- **Monitoring Autoimmune Responses:** The frequency of **IGRP(206-214)**-reactive CD8+ T cells in the peripheral blood and pancreatic islets of NOD mice is a key biomarker for disease progression.[2][4] Tetramers of H-2Kd (the MHC class I molecule in NOD mice) complexed with the **IGRP(206-214)** peptide are widely used to track these cells.[2][11]
- **Evaluating Therapeutic Efficacy:** The reduction in the number and function of **IGRP(206-214)**-specific T cells serves as a primary endpoint for evaluating the efficacy of immunotherapies in preclinical T1D models.
- **In Vitro T-Cell Stimulation:** **IGRP(206-214)** peptide is used to stimulate primary T cells isolated from NOD mice to study their function, including proliferation, cytokine production (e.g., IFN- γ), and cytotoxic activity.[12][13]
- **Induction of Tolerance:** Administration of **IGRP(206-214)** in various formulations is tested for its ability to induce antigen-specific tolerance and prevent or delay the onset of diabetes in NOD mice.[5][6][7]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies utilizing **IGRP(206-214)** for immunotherapy.

Table 1: Efficacy of **IGRP(206-214)**-Based Immunotherapies in NOD Mice

Therapeutic Strategy	Animal Model	Key Outcome	Reference
Liposomes with IGRP(206-214) and calcitriol	Hyperglycaemic NOD mice	Reduced development of diabetes and increased survival.	[5]
Nanoparticles with IGRP(206-214)-MHC I	NOD mice	Promoted memory differentiation of IGRP-specific CD8+ T cells and controlled diabetes.	[5]
Single-chain pMHC tetramers (scKd.IGRP)	In vitro and in vivo (NOD mice)	Induced apoptosis of naive and activated IGRP(206-214)-specific CD8+ T cells.	[1]
Extra-islet IGRP expression	Tetracycline-inducible IGRP transgenic NOD mice	Boosted T-cell exhaustion and prevented diabetes.	[9][10]
IGRP(206-214) mimotopes with nanoparticles	Pre-diabetic NOD mice	Blunted disease progression by selectively deleting high-avidity IGRP(206-214)-reactive clonotypes.	[8]

Table 2: Immunological Parameters Affected by **IGRP(206-214)** Immunotherapy

Parameter	Therapeutic Approach	Effect	Reference
IGRP(206-214)-specific CD8+ T cell effector function	IGRP/calcitriol liposomes	Suppressed.	[5]
Pancreatic LN DC co-stimulatory molecule expression (CD40, CD80, CD86)	IGRP/calcitriol liposomes	Lowered expression.	[5]
IGRP(206-214)-specific CD8+ T cell phenotype	IGRP(206-214)-MHC I nanoparticles	Memory differentiation.	[5]
IGRP(206-214)-specific CD8+ T cell survival	Single-chain pMHC tetramers (scKd.IGRP)	Apoptosis induced.	[1]
IGRP-specific T cell inhibitory receptor expression (PD-1, TIM-3, TIGIT)	Extra-islet IGRP expression	Increased expression, indicating exhaustion.	[9]

Experimental Protocols

Protocol 1: Quantification of **IGRP(206-214)**-Specific CD8+ T Cells using Tetramer Staining and Flow Cytometry

This protocol describes the identification and quantification of CD8+ T cells specific for the **IGRP(206-214)** epitope from murine tissues.

Materials:

- Single-cell suspension from spleen, pancreatic lymph nodes, or isolated islets of NOD mice.
- Phycoerythrin (PE)-labeled **IGRP(206-214)** (VYLKTNVFL) H2-Kd tetramer.

- Fluorescently-conjugated antibodies against mouse CD8, CD44, and a viability dye.
- FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
- Anti-PE magnetic beads and magnetic separator column (for enrichment).

Procedure:

- Prepare a single-cell suspension from the tissue of interest.
- Optional (for low-frequency populations): Perform magnetic bead-based enrichment. a. Stain cells with PE-labeled **IGRP(206-214)** H2-Kd tetramer for 1 hour at 4°C. b. Wash the cells and then stain with anti-PE magnetic beads for 20 minutes at 4°C. c. Wash the cells and pass them through a magnetic separator to enrich for tetramer-positive cells.[\[11\]](#)
- Stain the single-cell suspension (either enriched or total) with the PE-labeled **IGRP(206-214)** H2-Kd tetramer for 1 hour at 4°C in the dark.
- Wash the cells with FACS buffer.
- Stain the cells with fluorescently-conjugated antibodies against surface markers such as CD8 and CD44 for 30 minutes at 4°C in the dark.
- Wash the cells with FACS buffer.
- Resuspend the cells in FACS buffer containing a viability dye.
- Acquire the samples on a flow cytometer.
- Analyze the data by gating on live, singlet, CD8+ lymphocytes and then determining the percentage of tetramer-positive cells within the CD8+ population.[\[2\]](#)

Protocol 2: In Vitro Stimulation of **IGRP(206-214)**-Specific CD8+ T Cells

This protocol details the in vitro stimulation of CD8+ T cells to assess their functional responses.

Materials:

- Isolated CD8⁺ T cells from NOD or NOD8.3 TCR transgenic mice.
- Antigen-presenting cells (APCs), such as irradiated splenocytes from NOD mice.
- **IGRP(206-214)** peptide (VYLKTNVFL).
- Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol).
- Recombinant mouse IL-2.
- 96-well round-bottom culture plates.

Procedure:

- Isolate CD8⁺ T cells from the spleen or lymph nodes of NOD or NOD8.3 mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
- Prepare APCs by irradiating splenocytes from a non-transgenic NOD mouse.
- In a 96-well round-bottom plate, co-culture 1×10^5 CD8⁺ T cells with 2×10^5 irradiated APCs per well.
- Add **IGRP(206-214)** peptide to the cultures at a final concentration of 10 µmol/L.[\[13\]](#)
- Add recombinant mouse IL-2 to the culture medium at a concentration of 25 U/mL.[\[13\]](#)
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator.
- After 72 hours, collect the cells for downstream analysis, such as proliferation assays (e.g., CFSE dilution), cytokine secretion assays (e.g., ELISA or ELISPOT for IFN-γ), or cytotoxicity assays.[\[13\]](#)

Protocol 3: In Vivo Cytotoxicity Assay

This protocol is for assessing the in vivo cytotoxic activity of **IGRP(206-214)**-specific T cells.

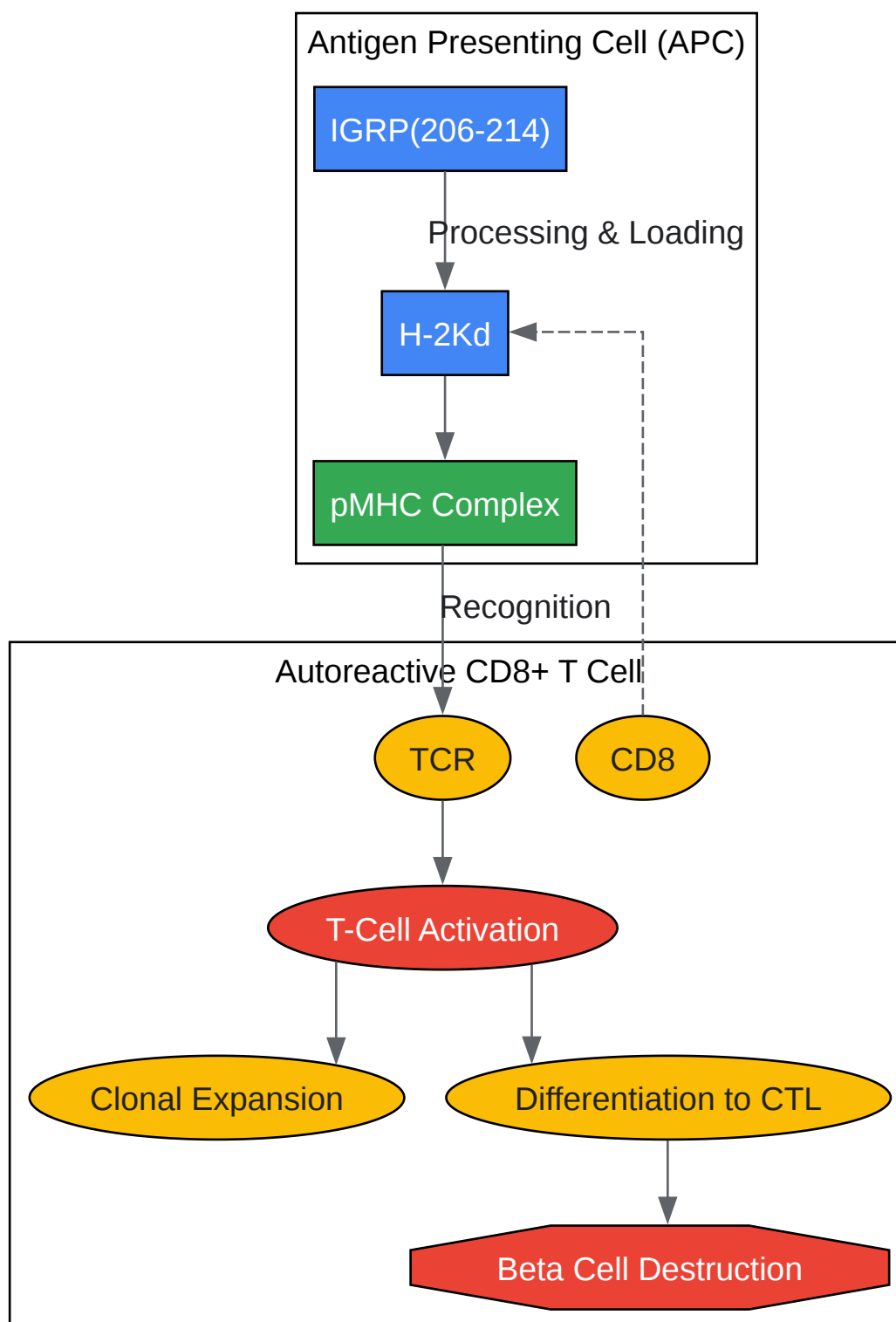
Materials:

- Splenocytes from NOD.β2mnull mice (as target cells).
- **IGRP(206-214)** peptide (VYLKTNVFL).
- Irrelevant control peptide (e.g., TUM).
- Cell proliferation dyes with different fluorescent spectra (e.g., CFSE and CellTracker Orange).
- NOD recipient mice.

Procedure:

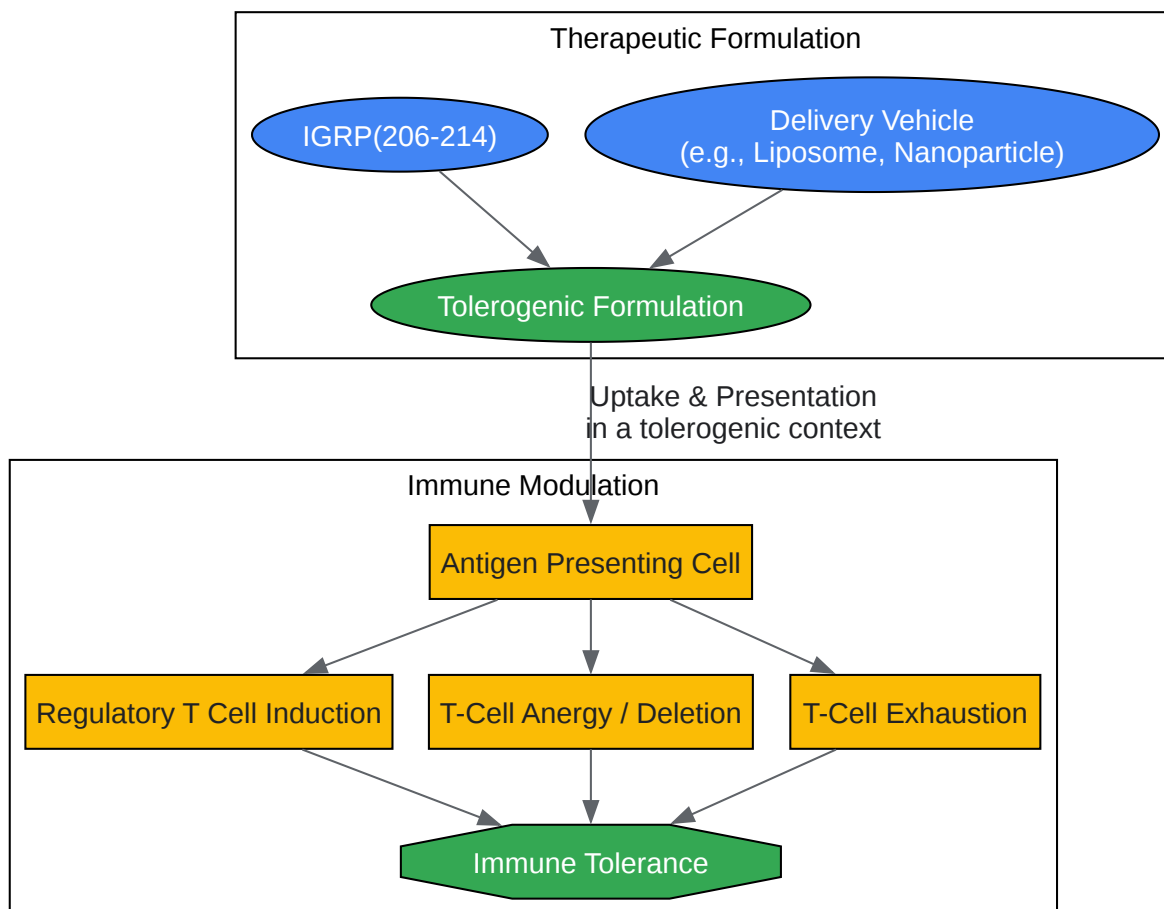
- Prepare two populations of target splenocytes from NOD.β2mnull mice.
- Label one population with a high concentration of CFSE (e.g., 5 μmol/l) and pulse them with an irrelevant control peptide.
- Label the second population with CellTracker Orange (e.g., 10 μmol/l) and pulse them with the **IGRP(206-214)** peptide.[\[14\]](#)
- Mix the two labeled and peptide-pulsed cell populations at a 1:1 ratio.
- Inject the cell mixture intravenously into recipient NOD mice.
- After 16 hours, harvest the pancreatic lymph nodes from the recipient mice.[\[14\]](#)
- Prepare a single-cell suspension from the lymph nodes and analyze by flow cytometry.
- Calculate the specific lysis by comparing the ratio of the two target populations in the experimental mice to the ratio in control mice (e.g., non-diabetic or mice lacking the specific T-cell population). A decrease in the ratio of **IGRP(206-214)**-pulsed targets to control targets indicates specific in vivo cytotoxicity.[\[14\]](#)

Visualizations



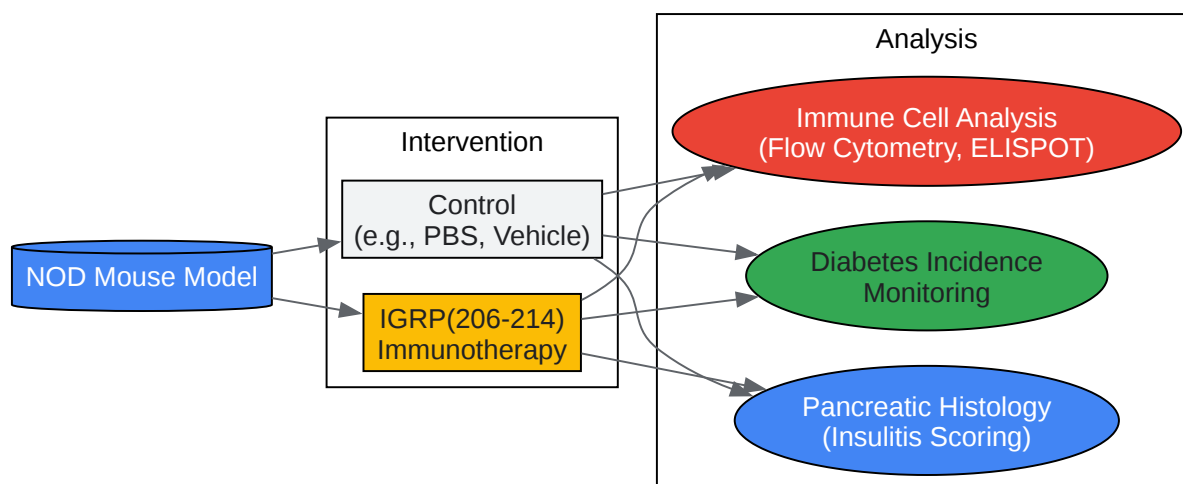
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Caption: Pathogenic recognition of **IGRP(206-214)** by CD8+ T cells.



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Caption: Workflow of **IGRP(206-214)**-based tolerogenic immunotherapy.



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Caption: General experimental workflow for preclinical IGRP immunotherapy.

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